molecular formula C18H25N3O4 B5298181 2-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(2-ethylphenyl)-2-oxoacetamide

2-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(2-ethylphenyl)-2-oxoacetamide

Cat. No. B5298181
M. Wt: 347.4 g/mol
InChI Key: ZFOOCTQRLAORFM-UHFFFAOYSA-N
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Description

2-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(2-ethylphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(2-ethylphenyl)-2-oxoacetamide is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of specific enzymes that are involved in cell growth and proliferation. Additionally, this compound may work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to have antibacterial and antifungal properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(2-ethylphenyl)-2-oxoacetamide in lab experiments is its potential as an anticancer agent. Additionally, this compound has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to fully understand the toxicity of this compound and its potential side effects.

Future Directions

There are various future directions for the research of 2-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(2-ethylphenyl)-2-oxoacetamide. One potential direction is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, this compound has potential applications in the development of new antibiotics, and further research is needed to explore this potential. Finally, studies are needed to fully understand the toxicity of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(2-ethylphenyl)-2-oxoacetamide involves a multistep process. The first step involves the reaction of 2-ethylphenylamine and ethyl acetoacetate in the presence of a catalyst. The resulting product is then reacted with 1,2-dioxane and hydrazine hydrate to form the final product.

Scientific Research Applications

2-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(2-ethylphenyl)-2-oxoacetamide has been found to have various scientific research applications. One of the most significant applications is its potential use as an anticancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-(1,11-dioxa-4,8-diazaspiro[5.6]dodecan-4-yl)-N-(2-ethylphenyl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-2-14-5-3-4-6-15(14)20-16(22)17(23)21-8-10-25-18(12-21)11-19-7-9-24-13-18/h3-6,19H,2,7-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOOCTQRLAORFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)N2CCOC3(C2)CNCCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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